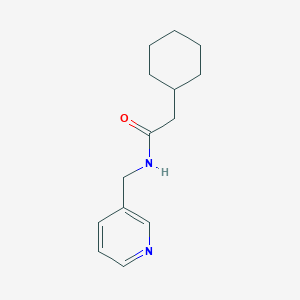
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide, also known as J147, is a synthetic compound that has shown potential as a neuroprotective and cognition-enhancing agent. It was initially developed as a potential treatment for Alzheimer's disease, but it has also been studied for its potential benefits in other neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. It also appears to reduce oxidative stress and inflammation in the brain, both of which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also appears to reduce inflammation in the brain, as well as to increase levels of antioxidant enzymes that protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide is that it has been extensively studied in animal models of Alzheimer's disease, making it a well-established research tool for investigating the disease. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide. One area of interest is in investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is in further elucidating its mechanism of action, which could help to identify new targets for drug development. Additionally, there is interest in developing 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide derivatives with improved pharmacological properties, such as increased bioavailability or reduced toxicity.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide involves a multi-step process, starting with the reaction of 2-cyclohexylacetonitrile and 3-pyridinemethanol to form 2-cyclohexyl-N-(3-pyridinylmethyl)acetonitrile. This intermediate is then converted to 2-cyclohexyl-N-(3-pyridinylmethyl)acetamide through a series of reactions involving hydrolysis, reduction, and cyclization.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic applications in neurological disorders, particularly Alzheimer's disease. It has been shown to improve cognition and memory in animal models of the disease, as well as to reduce amyloid-beta levels and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(9-12-5-2-1-3-6-12)16-11-13-7-4-8-15-10-13/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKHTYNQWRQIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(benzylsulfonyl)acetyl]amino}benzamide](/img/structure/B5771361.png)
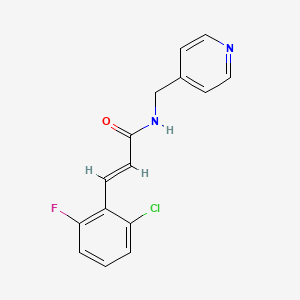
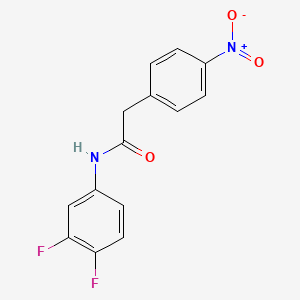
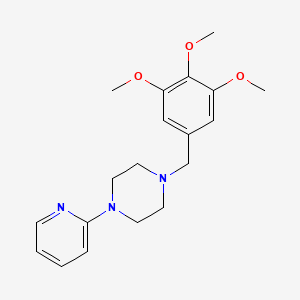
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)
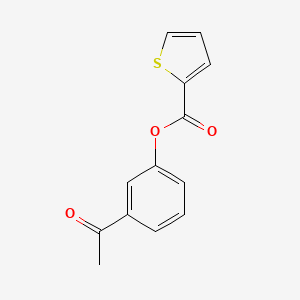
![N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5771405.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)
![2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
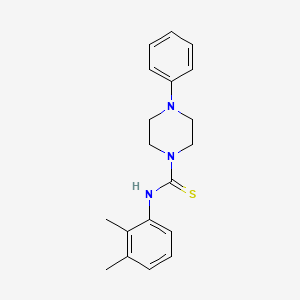
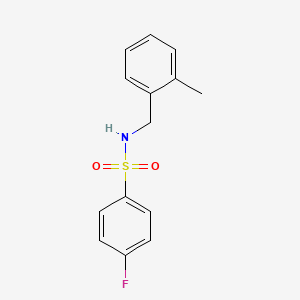
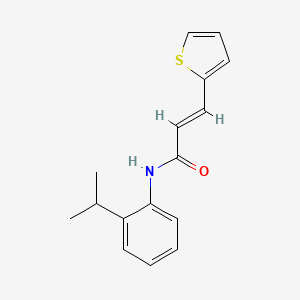
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)
